1-ethyl-1H-imidazole-4-carboxylic acid
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Overview
Description
1-Ethyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an ethyl group and a carboxylic acid group in this compound makes it a versatile compound with unique chemical properties.
Mechanism of Action
Target of Action
1-Ethyl-1H-imidazole-4-carboxylic acid is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets.
Mode of Action
It’s known that the anion of 4-imidazolecarboxylic acid, a related compound, has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides
Biochemical Pathways
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Result of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that this compound should be stored in a cool, dry, well-ventilated place, away from direct sunlight .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, such as 1-ethyl-1H-imidazole-4-carboxylic acid, play significant roles in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules. For instance, imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Cellular Effects
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Molecular Mechanism
Imidazole derivatives are known to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Ethyl-1H-imidazole-4-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives, such as:
Methyl 1H-imidazole-4-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
4-Imidazolecarboxylic acid: Lacks the ethyl group, making it less hydrophobic and altering its reactivity.
Ethyl imidazole-4-carboxylate: Similar but with an ester group instead of a carboxylic acid group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-ethylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4H,2H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKQLHRGJVYPOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71925-07-0 |
Source
|
Record name | 1-ethylimidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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